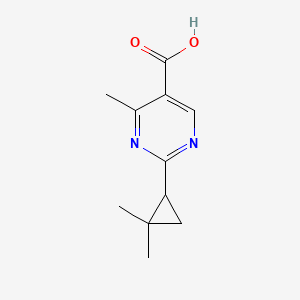![molecular formula C7H13ClF3NO2S B13204737 3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride](/img/structure/B13204737.png)
3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride is a chemical compound with the molecular formula C7H14Cl2F3NO2S and a molecular weight of 304.16 g/mol . This compound is known for its unique structure, which includes a trifluoroethyl group, making it valuable in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride typically involves the reaction of 3-chloropropane-1-sulfonyl chloride with ethyl(2,2,2-trifluoroethyl)amine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Organic solvents like dichloromethane, acetonitrile, and tetrahydrofuran are frequently used.
Catalysts: Bases such as triethylamine or pyridine are often employed to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester .
Aplicaciones Científicas De Investigación
3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride involves the nucleophilic attack on the sulfonyl chloride group. This leads to the formation of a sulfonamide or sulfonate ester, depending on the nucleophile used . The trifluoroethyl group enhances the reactivity of the compound by stabilizing the transition state during the reaction .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[Methyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride
- 3-[Ethyl(2,2,2-trifluoroethyl)amino]butane-1-sulfonyl chloride
- 3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl fluoride
Uniqueness
3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride is unique due to its specific combination of the ethyl and trifluoroethyl groups, which confer distinct reactivity and stability properties. This makes it particularly useful in specific synthetic applications where other similar compounds may not perform as effectively .
Propiedades
Fórmula molecular |
C7H13ClF3NO2S |
|---|---|
Peso molecular |
267.70 g/mol |
Nombre IUPAC |
3-[ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H13ClF3NO2S/c1-2-12(6-7(9,10)11)4-3-5-15(8,13)14/h2-6H2,1H3 |
Clave InChI |
XQWPWDPBQRTKQY-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCCS(=O)(=O)Cl)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-2-(propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B13204665.png)
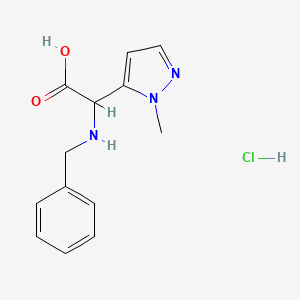
![4-Chloro-2-[2-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde](/img/structure/B13204687.png)
![3-[(2-Chlorophenyl)sulfanyl]butan-2-one](/img/structure/B13204689.png)

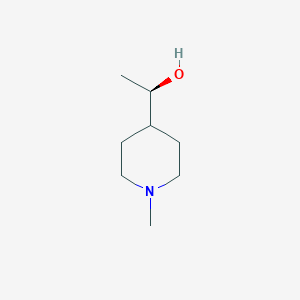

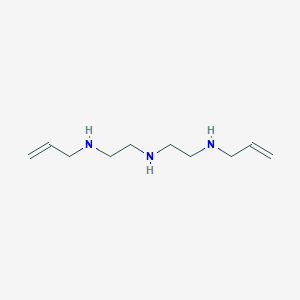
![tert-Butyl 4-(aminomethyl)-4-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate](/img/structure/B13204714.png)

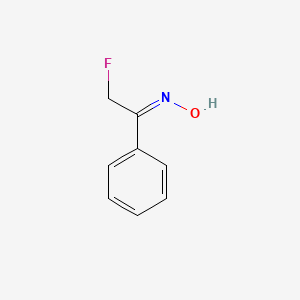
![1-[2-(2-Methoxyethoxy)ethyl]-2,2-dimethylpiperazine](/img/structure/B13204735.png)
